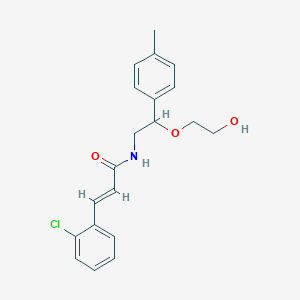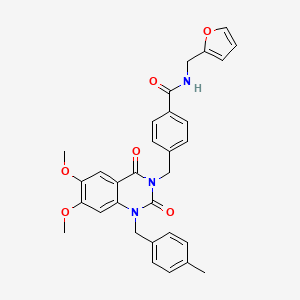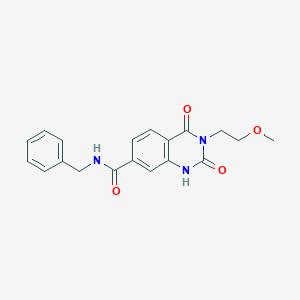
N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
There seems to be some confusion regarding the compound “N-(4-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide”. The search results returned a different compound "(E)-2-Methyl-4-[benzoyl(4-methoxybenzyl)amino]-5-phenyl-2-pentenoic acid ethyl ester" . It’s possible that there might be a mistake in the compound name or it’s not widely studied .
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
N-Substituted ethylenediamine derivatives: , such as the compound , are significant organic intermediates in pharmaceutical research. They serve as crucial fragments in the development of various drugs. For instance, derivatives like 2-(1-imidazol)ethanamine are used as fragments in γ-secretase inhibitors , which have potential applications in treating Alzheimer’s disease by targeting the production of amyloid beta peptides .
Central Nervous System (CNS) Disorders
Another application of these derivatives is in the treatment of CNS disorders. Compounds like 2-(1-piperidino)ethylamine, which share a structural similarity with the compound you mentioned, are fragments of chroman derivatives used in medications for CNS disorders .
Material Science
The compound’s structural properties might be valuable in material science, particularly in synthesizing new polymers or coatings with unique characteristics such as enhanced durability or specific chemical resistances.
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives
Propiedades
IUPAC Name |
N'-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)11-18-16(20)17(21)19-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLCZAMKDHLIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2984629.png)
![3-(3-Chlorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2984631.png)
![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2984633.png)

![4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2984637.png)

![(E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2984640.png)

![2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline](/img/structure/B2984642.png)
![N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2984644.png)
![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B2984646.png)